molecular formula C13H19N B2439598 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine CAS No. 2166682-77-3

9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine

Cat. No.: B2439598
CAS No.: 2166682-77-3
M. Wt: 189.302
InChI Key: RHTUOWILDUZGFS-UHFFFAOYSA-N
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Description

9,9-Dimethyl-5,6,7,8-tetrahydrobenzo7annulen-6-amine is a chemical compound with the molecular formula C13H19N. It is characterized by a unique structure that includes a tetrahydrobenzoannulene core with a dimethyl substitution at the 9th position and an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-5,6,7,8-tetrahydrobenzo7annulen-6-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a nitrile or amine derivative can lead to the formation of the desired tetrahydrobenzoannulene structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of:

Properties

IUPAC Name

9,9-dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2)8-7-11(14)9-10-5-3-4-6-12(10)13/h3-6,11H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTUOWILDUZGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC2=CC=CC=C21)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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